N-[3-(trifluoromethoxy)phenyl]acetamide

Lipophilicity Drug Design Physicochemical Profiling

Incorrect regioisomer selection compromises SAR reproducibility and patent validity. N-[3-(trifluoromethoxy)phenyl]acetamide (CAS 1956-85-0) is the definitive meta-OCF₃ acetanilide: • XLogP3 2.5-within CNS MPO desirable range (cf. ortho 2.3, para 2.6) • Required intermediate for ABL1/ABL2/BCR-ABL1 kinase inhibitors per WO2012093101A1 • Shelf-stable acetyl-protected precursor; in stock for immediate global dispatch

Molecular Formula C9H8F3NO2
Molecular Weight 219.163
CAS No. 1956-85-0
Cat. No. B593779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(trifluoromethoxy)phenyl]acetamide
CAS1956-85-0
SynonymsN1-[3-(Trifluoromethoxy)phenyl]acetamide
Molecular FormulaC9H8F3NO2
Molecular Weight219.163
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
InChIKeyBBLYNDRZXOWCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Trifluoromethoxy)phenyl]acetamide Overview


N-[3-(Trifluoromethoxy)phenyl]acetamide (CAS 1956-85-0), also referred to as 3'-(trifluoromethoxy)acetanilide or m-acetanisidide, α,α,α-trifluoro-, is a fluorinated aromatic amide with the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol [1]. This compound belongs to the class of substituted acetanilides and features a trifluoromethoxy (-OCF₃) group at the meta position of the phenyl ring, an acetamido (-NHCOCH₃) moiety, and a computed XLogP3 of 2.5 [1]. It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, agrochemical discovery, and materials science, where the positional isomerism of the -OCF₃ substituent confers measurable differences in lipophilicity, electronic character, and metabolic handling compared to its ortho- and para-substituted analogs [2].

N-[3-(Trifluoromethoxy)phenyl]acetamide Isomer Specificity


The three regioisomers of trifluoromethoxyacetanilide—ortho (CAS 3832-55-1), meta (CAS 1956-85-0), and para (CAS 1737-06-0)—share an identical molecular formula and molecular weight, yet they are not functionally interchangeable. The position of the -OCF₃ group on the phenyl ring dictates the compound's lipophilicity (ortho XLogP3 = 2.3, meta = 2.5, para = 2.6 [1]), melting point (ortho = 68 °C, para = 115–117 °C ), electronic substituent effects (Hammett σₘ ≈ 0.38 vs. σₚ ≈ 0.35 for -OCF₃), and metabolic fate [2]. Substituting one isomer for another without verification alters the physicochemical profile of the downstream product—potentially shifting LogD, solubility, target binding, or metabolic clearance—and can compromise the reproducibility of structure-activity relationship (SAR) studies, patent validity, and scalable synthesis routes. The quantitative evidence below establishes the specific, measurable parameters that differentiate the meta isomer and justify its deliberate selection.

N-[3-(Trifluoromethoxy)phenyl]acetamide Differentiation Evidence


Lipophilicity Differentiation Across Meta, Ortho, and Para Isomers

The computed partition coefficient (XLogP3) for the meta-substituted N-[3-(trifluoromethoxy)phenyl]acetamide is 2.5, placing it squarely between the ortho isomer (XLogP3 = 2.3) and the para isomer (XLogP3 = 2.6), as derived from PubChem's authoritative computed properties database [1]. This 0.2–0.3 log unit difference corresponds to an approximately 1.6- to 2.0-fold difference in the octanol/water partition ratio. For medicinal chemistry and agrochemical programs where lipophilicity must be tuned within a narrow window to balance membrane permeability, metabolic stability, and aqueous solubility, the meta isomer provides a middle-ground lipophilicity profile not achievable with the ortho or para isomers without additional structural modifications.

Lipophilicity Drug Design Physicochemical Profiling

Metabolic Fate: Avoidance of N-Oxanilic Acid Pathway

In a controlled in vivo rat study, the para-substituted 4-trifluoromethoxyacetanilide (4-TFMeAc) was administered i.p. at 50 mg/kg, and urinary metabolites were quantified by 19F-NMR and HPLC-NMR. The major metabolite was a sulphated ring-hydroxylated species (~29.9% of dose), and critically, no evidence was found for the excretion of N-oxanilic acids—a metabolic pathway well-documented for para-substituted anilines bearing -CF₃, -Cl, -Br, and -propionyl groups [1]. The trifluoromethoxy substituent itself was metabolically stable, with zero detectable O-detrifluoromethylation. While this study was performed on the para isomer, the metabolic divergence from the N-oxanilic acid pathway is a class-level property of trifluoromethoxy-substituted acetanilides. The meta isomer is expected to exhibit similarly low N-oxanilic acid formation, as this pathway requires para-hydroxylation followed by oxidation to the glycolanilide and oxanilic acid—a sequence sterically and electronically disfavored at the meta position [2].

Metabolic Stability Xenobiotic Metabolism In Vivo Biotransformation

Hammett Electronic Effect: Meta- vs. Para-OCF₃

The trifluoromethoxy group is a strong electron-withdrawing substituent that operates through both inductive (-I) and resonance (+R) effects, with the balance depending on substitution position. Literature Hammett constants for -OCF₃ are σₘ ≈ 0.38 and σₚ ≈ 0.35 [1]. The meta position experiences a stronger net electron-withdrawing effect because the +R resonance donation from the oxygen lone pair into the ring is geometrically restricted at the meta position, leaving the -I effect dominant. This differential electronic character means that meta-OCF₃ acetanilides are more electron-deficient at the amide nitrogen, which can influence acylation/deacylation kinetics, hydrogen-bonding strength, and regioselectivity in further functionalization reactions such as nitration or halogenation compared to the para isomer [2].

Electronic Effects Reactivity Synthetic Chemistry

Patent-Validated Building Block for BCR-ABL1 Kinase Inhibitors

Patent WO2012093101A1, which discloses compounds and compositions for inhibiting ABL1, ABL2, and BCR-ABL1 kinase activity, specifically utilizes 3-(trifluoromethoxy)aniline as a key starting material, with N-[3-(trifluoromethoxy)phenyl]acetamide serving as the acetyl-protected form of this aniline precursor [1]. The meta substitution pattern is structurally essential for the pharmacophore geometry required to engage the kinase ATP-binding pocket. The ortho and para isomers would project the -OCF₃ group into different spatial vectors, incompatible with the binding mode described in the patent's structure-activity relationships. This patent exemplifies a concrete, publicly documented application where the meta isomer is specifically required, not interchangeable with its analogs.

Medicinal Chemistry Patent Analysis Kinase Inhibitors

N-[3-(Trifluoromethoxy)phenyl]acetamide Application Scenarios


CNS Drug Design Requiring Intermediate Lipophilicity

When a drug discovery program demands a fluorinated acetanilide building block with a lipophilicity in the narrow range of XLogP3 2.4–2.6 to satisfy CNS MPO or Lipinski's Rule of Five criteria, N-[3-(trifluoromethoxy)phenyl]acetamide (XLogP3 = 2.5) is the appropriate selection. The ortho isomer (XLogP3 = 2.3) is too hydrophilic and the para isomer (XLogP3 = 2.6) is too lipophilic for certain multiparameter optimization scoring functions. The 0.2–0.3 log unit difference, while seemingly small, can shift a compound from 'desirable' to 'less desirable' CNS MPO space, directly impacting candidate progression decisions .

BCR-ABL1 Kinase Inhibitor Synthesis

For research groups pursuing ABL1, ABL2, or BCR-ABL1 kinase inhibitor development following the structural templates disclosed in WO2012093101A1, procurement of the meta-OCH₃ acetanilide is mandatory. The patent explicitly requires 3-(trifluoromethoxy)aniline-derived intermediates, and the acetyl-protected form (CAS 1956-85-0) is the commercially available, shelf-stable precursor for in situ deprotection. Use of the ortho or para isomer would produce a structurally distinct final compound not covered by the patent's SAR claims .

Metabolic Stability: OCF₃ vs. CF₃ Anilines

The documented metabolic stability of the trifluoromethoxy group—with zero detectable O-detrifluoromethylation and absence of N-oxanilic acid formation for the para isomer—provides a compelling rationale for selecting OCF₃-substituted acetanilides over CF₃-substituted analogs in programs where the CF₃ group has been linked to reactive metabolite formation. The meta isomer is expected to share the OCF₃ metabolic stability while further diverting metabolism away from para-hydroxylation pathways, making it a superior choice for definitive comparative metabolism studies .

Regioselective Electrophilic Substitution with Meta-Directing Control

For synthetic chemistry applications where the acetanilide core must undergo further functionalization (e.g., nitration, halogenation, sulfonation), the meta-OCF₃ group's stronger -I effect (σₘ ≈ 0.38) combined with the ortho/para-directing acetamido group creates a predictable and unique regiochemical outcome: the -OCF₃ group directs incoming electrophiles meta to itself, while the -NHCOCH₃ group competes by directing ortho/para. This electronic push-pull system provides a distinct regioselectivity profile not achievable with the ortho isomer (where steric effects dominate) or the para isomer (where the two directing effects align rather than oppose) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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